molecular formula C20H21ClN4O2S2 B11454521 2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(3-chlorophenyl)acetamide

2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(3-chlorophenyl)acetamide

Cat. No.: B11454521
M. Wt: 449.0 g/mol
InChI Key: HNZVKESALHPFOI-UHFFFAOYSA-N
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Description

2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(3-chlorophenyl)acetamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(3-chlorophenyl)acetamide typically involves multiple steps:

    Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved using a combination of cycloaddition and ring-closing reactions under controlled conditions.

    Functional Group Introduction: Subsequent steps involve the introduction of functional groups such as the amino, ethyl, and methyl groups. This is often done through substitution reactions using appropriate reagents.

    Final Assembly: The final step involves the coupling of the tricyclic core with the acetamide moiety. This is typically achieved through a nucleophilic substitution reaction, where the sulfanyl group acts as the nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(3-chlorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in biochemistry.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism by which 2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(3-chlorophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
  • 2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(3-bromophenyl)acetamide

Uniqueness

The uniqueness of 2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(3-chlorophenyl)acetamide lies in its specific combination of functional groups and its tricyclic structure. This combination imparts unique chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C20H21ClN4O2S2

Molecular Weight

449.0 g/mol

IUPAC Name

2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(3-chlorophenyl)acetamide

InChI

InChI=1S/C20H21ClN4O2S2/c1-3-20(2)8-13-14(9-27-20)29-18-16(13)17(22)24-19(25-18)28-10-15(26)23-12-6-4-5-11(21)7-12/h4-7H,3,8-10H2,1-2H3,(H,23,26)(H2,22,24,25)

InChI Key

HNZVKESALHPFOI-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=C(CO1)SC3=NC(=NC(=C23)N)SCC(=O)NC4=CC(=CC=C4)Cl)C

Origin of Product

United States

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